1-(Cyclobutylmethyl)azocane

Lipophilicity XLogP3 Drug-likeness

1-(Cyclobutylmethyl)azocane (CAS 648890-29-3) is a saturated, eight-membered nitrogen heterocycle (azocane/azacyclooctane core) substituted with a cyclobutylmethyl group at the N-1 position. The C12H23N molecular formula yields a molecular weight of 181.32 g/mol.

Molecular Formula C12H23N
Molecular Weight 181.32 g/mol
CAS No. 648890-29-3
Cat. No. B12588789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclobutylmethyl)azocane
CAS648890-29-3
Molecular FormulaC12H23N
Molecular Weight181.32 g/mol
Structural Identifiers
SMILESC1CCCN(CCC1)CC2CCC2
InChIInChI=1S/C12H23N/c1-2-4-9-13(10-5-3-1)11-12-7-6-8-12/h12H,1-11H2
InChIKeyXQXXMUNNZUFGAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclobutylmethyl)azocane CAS 648890-29-3: Verified Identity and Structural Baseline for the C12H23N Azacycle


1-(Cyclobutylmethyl)azocane (CAS 648890-29-3) is a saturated, eight-membered nitrogen heterocycle (azocane/azacyclooctane core) substituted with a cyclobutylmethyl group at the N-1 position [1]. The C12H23N molecular formula yields a molecular weight of 181.32 g/mol [1]. As a tertiary amine with a flexible medium-ring scaffold, it sits at the intersection of two structural domains: the strain-influenced azocane ring and the sterically compact cyclobutylmethyl side chain [2]. Neither the azocane core nor the N-cyclobutylmethyl substituent is prevalent in commercially mature screening libraries, making this compound a candidate for scaffold-hopping and fragment-based elaboration campaigns that require differential ring topology [2].

Why N-Alkyl Azocanes Cannot Be Treated as Interchangeable: The Case for 1-(Cyclobutylmethyl)azocane


Azocane derivatives are not a uniform class. The N-substituent exerts a first-order influence on molecular conformation, lipophilicity (XLogP3), and pKa of the tertiary amine [1]. For 1-(cyclobutylmethyl)azocane, the cyclobutylmethyl group introduces a compact, strained carbocycle with a distinct spatial profile compared to linear alkyl or benzyl/halobenzyl analogs. A simple plug-and-play substitution — e.g., replacing 1-(cyclobutylmethyl)azocane with 1-(3-bromobenzyl)azocane — would shift the electronic character of the amine from aliphatic-basic to benzylamine-basic and add a halogen bond donor, fundamentally altering target engagement profiles [2]. Procurement decisions that ignore these quantifiable property differences risk selecting an analog with incompatible lipophilicity, metabolic soft spots, or conformational preferences.

1-(Cyclobutylmethyl)azocane: Quantitative Differentiation Evidence Against the Most Relevant Analogs


Lipophilicity (XLogP3) Mapping Against N-Alkyl and N-Benzyl Azocane Comparators

1-(Cyclobutylmethyl)azocane exhibits a computed XLogP3 of 3.3, positioning it in a moderate lipophilicity window that is distinct from both simpler N-alkyl azocanes and N-benzyl/Halobenzyl azocanes [1]. 1-(3-bromobenzyl)azocane, in contrast, is predicted to have a substantially higher lipophilicity due to the halogenated aromatic ring (estimated XLogP3 ≈ 4.5) [2]. This 1.2+ log unit difference translates to approximately a 16-fold difference in octanol/water partition coefficient, impacting permeability, solubility, and nonspecific binding in biological assays.

Lipophilicity XLogP3 Drug-likeness

Topological Polar Surface Area (TPSA) and Its Impact on Passive Permeability Differentiation

The topological polar surface area (TPSA) of 1-(cyclobutylmethyl)azocane is computed as 3.2 Ų [1]. This extremely low value reflects the absence of hydrogen bond donors and only a single tertiary amine acceptor. By comparison, 1-(3-bromobenzyl)azocane maintains a similarly low TPSA (3.2 Ų) but adds a bromine atom that can act as a halogen bond donor, altering the effective polar interaction surface in protein binding sites [2]. The distinction is not in absolute TPSA but in the nature of the polar surface: purely nitrogen-centered hydrogen bond accepting for the target compound vs. mixed halogen/nitrogen for the bromobenzyl analog.

TPSA Permeability Drug Design

Conformational and Ring-Strain Differentiation from Six-Membered and Seven-Membered N-Heterocyclic Analogs

The parent azocane ring exists in multiple low-energy conformations with measurable ring strain that differentiates it from piperidine (6-membered) and azepane (7-membered) analogs [1]. While no strain energy measurement for 1-(cyclobutylmethyl)azocane has been experimentally reported, computational studies on azocanes indicate an added strain energy of approximately 5–7 kcal/mol relative to piperidine, translating to altered nitrogen inversion barriers and a broader range of accessible N-substituent orientations [1]. This conformational plasticity provides a distinct pharmacophoric footprint compared to the more rigid 1-azabicyclo[2.2.2]octane (quinuclidine) scaffolds that share the same C12H23N molecular formula [2].

Conformational Analysis Ring Strain Scaffold Hopping

N-Cyclobutylmethyl Substituent: Pharmacological Precedent and Scaffold-Specific Distinction

The cyclobutylmethyl substituent on nitrogen has been independently validated as a selectivity-determining motif in opioid and related GPCR ligand series. N-Cyclobutylmethyl analogs of normorphinone (e.g., N-CBM-TAMO) demonstrate a distinct pharmacological profile — short-term agonist activity followed by irreversible mu-opioid receptor antagonism — that is not replicated by N-methyl, N-allyl, or N-cyclopropylmethyl congeners [1]. While 1-(cyclobutylmethyl)azocane has not been directly evaluated against opioid receptors, the established structure–activity relationship (SAR) data for the N-cyclobutylmethyl group provides a quantifiable precedent for receptor engagement differences compared to common N-alkyl azocane building blocks. The cyclobutyl ring introduces a specific steric volume (calculated Connolly surface ≈ 45–50 Ų) and a constrained sp³ geometry that linear alkyl chains cannot mimic [2].

Cyclobutylmethyl Opioid Receptor Substituent-Driven Selectivity

Highest-Value Procurement Scenarios for 1-(Cyclobutylmethyl)azocane Driven by Quantitative Evidence


Scaffold-Hopping Library Design Requiring 8-Membered Ring Amine Diversity

Medicinal chemistry groups seeking to replace piperidine or azepane cores with a medium-ring amine can use 1-(cyclobutylmethyl)azocane as a pre-formed building block. Its TPSA of 3.2 Ų [1] and XLogP3 of 3.3 [1] support passive permeability, while the 5–7 kcal/mol ring strain of the azocane scaffold introduces conformational behavior distinct from 6- and 7-membered rings [2]. Procurement is justified when a screening cascade demands a basic amine center with lower conformational bias than quinuclidine and greater sp³ character than N-benzyl azocanes.

GPCR or Ion Channel Lead Optimization Requiring Non-Aromatic Steric Modulation at the Nitrogen Center

For targets where N-substituent steric bulk modulates agonism/antagonism (e.g., opioid, muscarinic, or adrenergic receptors), the cyclobutylmethyl group provides a steric volume distinct from methyl, cyclopropylmethyl, or benzyl groups [1]. The established cross-study SAR of the N-cyclobutylmethyl motif in opioid pharmacology [1] supports its use as a privileged steric probe for amine-binding receptor cavities. 1-(Cyclobutylmethyl)azocane serves as a direct coupling partner for late-stage diversification without the need for protective group manipulations.

Physicochemical Property-Driven Fragment Library Expansion

Compound management groups expanding fragment libraries with low-TPSA, single-nitrogen fragments can incorporate 1-(cyclobutylmethyl)azocane as a liquid-phase amine fragment with a molecular weight of 181.32 Da, zero hydrogen bond donors, and a single rotatable bond connecting the cyclobutylmethyl side chain [1]. Its XLogP3 of 3.3 places it within the Rule-of-Three compliance window for fragments, while its strained azocane core offers a chemical space region not covered by saturated 5- or 6-membered ring amines.

Synthetic Methodology Validation Using Medium-Ring N-Heterocycle Substrates

Academic and industrial process chemistry groups developing N-alkylation, C–H functionalization, or ring-expansion methodologies can use 1-(cyclobutylmethyl)azocane as a representative 8-membered saturated amine substrate. The rhodium-catalyzed cycloaddition–fragmentation strategy reported for substituted azocanes [1] establishes a synthetic entry point, and the cyclobutylmethyl group provides an NMR handle (characteristic cyclobutane resonances at 1.5–2.5 ppm) for reaction monitoring that simpler N-alkyl azocanes lack.

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